molecular formula C8H14ClN B2639454 4-Ethynyl-1-methylpiperidine hydrochloride CAS No. 2230798-28-2

4-Ethynyl-1-methylpiperidine hydrochloride

Cat. No.: B2639454
CAS No.: 2230798-28-2
M. Wt: 159.66
InChI Key: VFFZTOCMQCEVBY-UHFFFAOYSA-N
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Description

4-Ethynyl-1-methylpiperidine hydrochloride is a chemical compound with the molecular formula C8H14ClN. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is known for its unique structure, which includes an ethynyl group attached to the piperidine ring. It is commonly used in various chemical and pharmaceutical research applications due to its reactivity and potential biological activity .

Preparation Methods

The synthesis of 4-Ethynyl-1-methylpiperidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 1-methylpiperidine, which serves as the core structure.

    Ethynylation: The ethynyl group is introduced through a reaction with an appropriate ethynylating agent, such as ethynyl bromide, under basic conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the ethynylated product with hydrochloric acid.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .

Chemical Reactions Analysis

4-Ethynyl-1-methylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The ethynyl group can participate in substitution reactions with nucleophiles, leading to the formation of various substituted piperidine derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Ethynyl-1-methylpiperidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethynyl-1-methylpiperidine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate biological pathways and result in specific biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

4-Ethynyl-1-methylpiperidine hydrochloride can be compared with other similar compounds, such as:

    1-Methylpiperidine: Lacks the ethynyl group, resulting in different reactivity and biological activity.

    4-Ethynylpiperidine: Similar structure but without the methyl group, leading to variations in chemical properties and applications.

    4-Methylpiperidine hydrochloride: Contains a methyl group instead of an ethynyl group, resulting in different chemical behavior.

The uniqueness of this compound lies in the presence of both the ethynyl and methyl groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-ethynyl-1-methylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N.ClH/c1-3-8-4-6-9(2)7-5-8;/h1,8H,4-7H2,2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFZTOCMQCEVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C#C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2230798-28-2
Record name 4-ethynyl-1-methylpiperidine hydrochloride
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